N,N-diethyl-4-methoxy-2-methylidenebut-3-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-4-methoxy-2-methylidenebut-3-en-1-amine is an organic compound with a complex structure that includes both amine and methoxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-methoxy-2-methylidenebut-3-en-1-amine typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a suitable amine precursor with a methoxy-substituted alkene. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled. Catalysts may be used to enhance the reaction rate and yield. The final product is usually purified through distillation or recrystallization techniques to achieve the required purity for further applications.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-diethyl-4-methoxy-2-methylidenebut-3-en-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction could produce N,N-diethyl-4-methoxybutan-1-amine.
Wissenschaftliche Forschungsanwendungen
N,N-diethyl-4-methoxy-2-methylidenebut-3-en-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which N,N-diethyl-4-methoxy-2-methylidenebut-3-en-1-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The methoxy and amine groups play crucial roles in binding to these targets, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-diethyl-2-methoxy-N-methylethan-1-aminium Bis (trifluoromethyl)sulfonyl]amide
- N,N-diethyl-2-(4-methoxyphenoxy)ethanamine
Uniqueness
N,N-diethyl-4-methoxy-2-methylidenebut-3-en-1-amine stands out due to its specific combination of functional groups and the resulting chemical properties
Eigenschaften
CAS-Nummer |
173671-64-2 |
---|---|
Molekularformel |
C10H19NO |
Molekulargewicht |
169.26 g/mol |
IUPAC-Name |
N,N-diethyl-4-methoxy-2-methylidenebut-3-en-1-amine |
InChI |
InChI=1S/C10H19NO/c1-5-11(6-2)9-10(3)7-8-12-4/h7-8H,3,5-6,9H2,1-2,4H3 |
InChI-Schlüssel |
GCYZJMJFMHHQOT-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC(=C)C=COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.